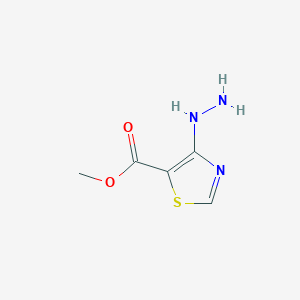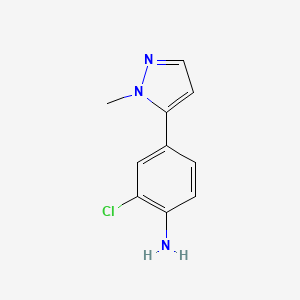
1-(Methylsulfonyl)piperazine 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylsulfonyl)piperazine 2,2,2-trifluoroacetate is an organic compound with the molecular formula C5H12N2O2S. It is a derivative of piperazine, featuring a methylsulfonyl group attached to the nitrogen atom of the piperazine ring and a trifluoroacetate group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)piperazine can be synthesized through the reaction of piperazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields 1-(Methylsulfonyl)piperazine as a white crystalline solid .
Industrial Production Methods: Industrial production of 1-(Methylsulfonyl)piperazine involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Methylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Methylsulfonyl)piperazine 2,2,2-trifluoroacetate is employed in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Methylsulfonyl)piperazine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(Methanesulfonyl)piperazine: Similar structure but lacks the trifluoroacetate group.
N-Methylpiperazine: Lacks the sulfonyl group.
Piperazine: The parent compound without any substituents
Uniqueness: 1-(Methylsulfonyl)piperazine 2,2,2-trifluoroacetate is unique due to the presence of both the methylsulfonyl and trifluoroacetate groups. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C7H13F3N2O4S |
|---|---|
Molekulargewicht |
278.25 g/mol |
IUPAC-Name |
1-methylsulfonylpiperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H12N2O2S.C2HF3O2/c1-10(8,9)7-4-2-6-3-5-7;3-2(4,5)1(6)7/h6H,2-5H2,1H3;(H,6,7) |
InChI-Schlüssel |
FIQCXGDQQCBSAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CCNCC1.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Thiazole, 5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B8628937.png)
![ethyl 2-[N-(4-fluorophenyl)acetamido]acetate](/img/structure/B8628941.png)
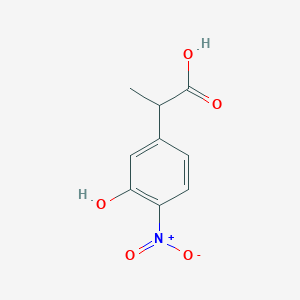
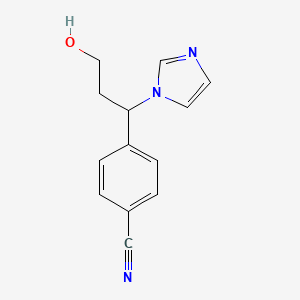

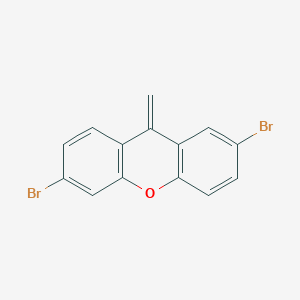
![6-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]hexanoic acid](/img/structure/B8628988.png)

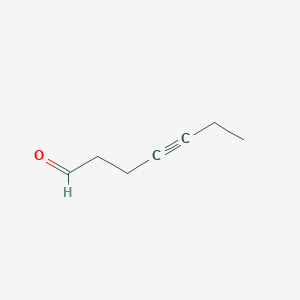
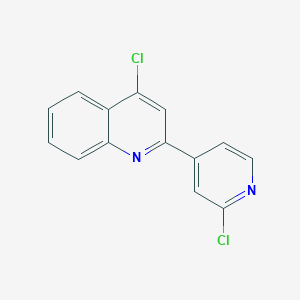
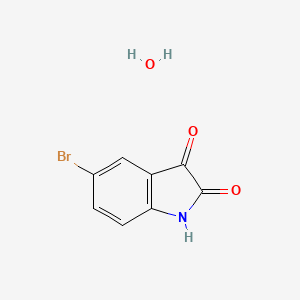
![(alphaS,betaR)-alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol; [S-(R*,S*)]-alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol](/img/structure/B8629013.png)
